1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene
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Overview
Description
1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene is an organic compound with the molecular formula C19H23ClO3. It is a chlorinated benzene derivative that features both ethoxy and butoxy substituents, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene typically involves multi-step organic reactions. One common method involves the reaction of 1-chloro-4-nitrobenzene with 2-ethoxyphenol under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the butoxy group. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products:
Nucleophilic Substitution: Corresponding amines or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
- 1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 6-Chloro-2-(4-ethoxyphenoxy)quinoxaline
Uniqueness: 1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ethoxy and butoxy groups, along with the chlorinated benzene ring, makes it a versatile compound for various synthetic and industrial applications .
Properties
IUPAC Name |
1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-21-18-8-4-5-9-19(18)23-13-7-6-12-22-16-10-11-17(20)15(2)14-16/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWBYJWXQKCSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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